tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Overview
Description
Tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is an analog of the naturally occurring antitumor agents the duocarmycins, yatakemycin, and cc-1065 . These agents act by sequence selective DNA alkylation , suggesting that N-Boc-seco-CBI may also target DNA in a similar manner.
Mode of Action
The mode of action of N-Boc-seco-CBI involves the interaction with its targets, likely DNA, leading to changes in the DNA structure. The compound is a simple alkylation subunit analog , which suggests that it may alkylate DNA, causing DNA damage and leading to cell death
Biochemical Pathways
Given its similarity to duocarmycins, yatakemycin, and cc-1065 , it is likely that N-Boc-seco-CBI affects pathways related to DNA repair and cell cycle regulation. Alkylation of DNA can lead to DNA damage, triggering the DNA damage response pathway and potentially leading to cell cycle arrest and apoptosis.
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules increases their lipophilicity , which is very important for passage through the cell wall and could potentially enhance the bioavailability of the compound .
Result of Action
The result of N-Boc-seco-CBI’s action is likely the induction of DNA damage, leading to cell cycle arrest and apoptosis. This is based on the compound’s similarity to duocarmycins, yatakemycin, and CC-1065 , which are known to cause DNA damage and induce cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-seco-CBI. For instance, the pH of the environment can affect the stability of the compound, as the Boc group is known to be stable to basic hydrolysis but can be removed with mild acid . Additionally, the lipophilicity of the compound, enhanced by the tert-butyl group , can influence its ability to pass through the cell wall and reach its target
Biochemical Analysis
Biochemical Properties
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate plays a crucial role in biochemical reactions, particularly in DNA alkylation. This compound interacts with DNA by forming covalent bonds with specific nucleotides, leading to the formation of DNA adducts. These interactions are facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile . The enzymes and proteins involved in DNA repair mechanisms, such as DNA polymerases and ligases, are also affected by the presence of these adducts, leading to disruptions in DNA replication and transcription processes.
Cellular Effects
The effects of this compound on various types of cells are profound. This compound influences cell function by inducing DNA damage, which triggers a cascade of cellular responses. One of the primary effects is the activation of cell signaling pathways involved in DNA damage response, such as the p53 pathway. This activation leads to changes in gene expression, promoting the transcription of genes involved in cell cycle arrest and apoptosis . Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and repair.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA at the molecular level. The compound binds to the minor groove of DNA, where it forms covalent bonds with specific nucleotides, primarily adenine and guanine. This binding results in the formation of DNA adducts, which interfere with the normal function of DNA . The presence of these adducts inhibits the activity of DNA polymerases, leading to the stalling of replication forks and the activation of DNA damage response pathways. Additionally, the compound can induce conformational changes in DNA, further disrupting its function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function . Long-term studies have shown that prolonged exposure to the compound can lead to persistent DNA damage and changes in gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces DNA damage and activates DNA damage response pathways without causing significant toxicity . At higher doses, the compound can lead to severe toxicity, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. Additionally, high doses of the compound can result in adverse effects, such as inflammation and organ dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation and reduction of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid and sulfate. These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors determine the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The presence of the compound in the nucleus allows it to exert its effects on DNA replication and transcription processes. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular function.
Properties
IUPAC Name |
tert-butyl 1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,3)23-17(22)20-10-11(9-19)16-13-7-5-4-6-12(13)15(21)8-14(16)20/h4-8,11,21H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPQGWRHSMFTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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